molecular formula C20H22FNO2 B2607934 (4-((Benzyloxy)methyl)piperidin-1-yl)(2-fluorophenyl)methanone CAS No. 1226457-70-0

(4-((Benzyloxy)methyl)piperidin-1-yl)(2-fluorophenyl)methanone

Cat. No.: B2607934
CAS No.: 1226457-70-0
M. Wt: 327.399
InChI Key: IUXUIOSAAKMTBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-((Benzyloxy)methyl)piperidin-1-yl)(2-fluorophenyl)methanone is a benzoylpiperidine derivative featuring a piperidine core substituted with a benzyloxymethyl group at the 4-position and a 2-fluorophenyl ketone moiety. Its structure combines electron-withdrawing (fluorine) and lipophilic (benzyloxy) groups, which are critical for influencing bioavailability, binding affinity, and metabolic stability.

Properties

IUPAC Name

(2-fluorophenyl)-[4-(phenylmethoxymethyl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FNO2/c21-19-9-5-4-8-18(19)20(23)22-12-10-17(11-13-22)15-24-14-16-6-2-1-3-7-16/h1-9,17H,10-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUXUIOSAAKMTBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1COCC2=CC=CC=C2)C(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-((Benzyloxy)methyl)piperidin-1-yl)(2-fluorophenyl)methanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate amine and aldehyde precursors.

    Introduction of the Benzyloxy Methyl Group: This step involves the alkylation of the piperidine ring with a benzyloxy methyl halide under basic conditions.

    Attachment of the Fluorophenyl Methanone Group: The final step involves the acylation of the piperidine derivative with a fluorophenyl methanone chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalytic systems may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(4-((Benzyloxy)methyl)piperidin-1-yl)(2-fluorophenyl)methanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert ketone groups to alcohols or to reduce other functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzyloxy methyl and fluorophenyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halides, acids, and bases are used under various conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

Synthesis and Preparation

The synthesis of (4-((Benzyloxy)methyl)piperidin-1-yl)(2-fluorophenyl)methanone typically involves:

  • Formation of the Piperidine Ring : This is achieved through cyclization reactions using appropriate precursors.
  • Introduction of the Benzyloxy Methyl Group : This can be done via nucleophilic substitution reactions with benzyl chloride.
  • Attachment of the Fluorophenyl Moiety : The final step involves coupling with 4-fluorobenzoyl chloride under basic conditions.

Optimizations in industrial settings may include continuous flow reactors and advanced purification techniques to improve yield and purity.

Chemistry

The compound serves as an important intermediate in synthesizing more complex molecules, facilitating the development of new chemical entities with potential therapeutic applications.

Biology

In biological research, (4-((Benzyloxy)methyl)piperidin-1-yl)(2-fluorophenyl)methanone is utilized for:

  • Receptor Binding Studies : It may interact with various receptors, including muscarinic receptors, which are crucial for cognitive functions and neurological disorders.
  • Enzyme Inhibition : Preliminary studies suggest its potential as an inhibitor for enzymes such as tyrosinase, which is relevant in treating hyperpigmentation disorders.

Pharmaceutical Industry

The compound holds promise in pharmaceutical development, particularly for neurological conditions due to its structural attributes that may influence pharmacokinetic and pharmacodynamic properties.

Case Studies and Research Findings

Recent studies have highlighted several applications:

  • Neurological Disorders : Research indicates that derivatives of this compound may act as antagonists at muscarinic receptors, presenting potential therapeutic avenues for conditions like Alzheimer's disease .
  • Anticancer Properties : Analogous compounds have shown efficacy in inhibiting cancer cell lines, suggesting that (4-((Benzyloxy)methyl)piperidin-1-yl)(2-fluorophenyl)methanone could have similar applications .

Mechanism of Action

The mechanism of action of (4-((Benzyloxy)methyl)piperidin-1-yl)(2-fluorophenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares (4-((Benzyloxy)methyl)piperidin-1-yl)(2-fluorophenyl)methanone with structurally related benzoylpiperidine and benzophenone derivatives, focusing on substituent effects, synthetic yields, and physicochemical properties.

Substituent Effects on Piperidine/Benzophenone Cores

a. Fluorine Substitution

  • Target Compound : The 2-fluorophenyl group enhances metabolic stability and influences π-π stacking interactions in biological targets.
  • (2-Fluorophenyl)(1-methylpiperidin-4-yl)methanone (8d): Lacks the benzyloxymethyl group but shares the 2-fluorophenyl motif. Exhibits a molecular weight of 222 (m/z) and 76% synthetic yield, suggesting efficient synthesis despite simpler substitution .
  • BAY10000493 : A K2P3.1 inhibitor with a 2-fluorophenyl group and a piperazine ring. Replacing piperidine with piperazine introduces additional nitrogen atoms, likely altering conformational flexibility and binding kinetics .

b. Benzyloxy and Aromatic Extensions

  • (4-(4-Benzylbenzoyl)piperidin-1-yl)(2,4-difluoro-5-methoxyphenyl)methanone (54): Incorporates a 4-benzylbenzoyl group and additional fluorine/methoxy substituents. The extended aromatic system increases lipophilicity (logP), while the 73% yield indicates moderate synthetic efficiency .
  • (4-(4-Cyclopropylbenzoyl)piperidin-1-yl)(3-hydroxyphenyl)methanone (19): Substitutes benzyloxy with cyclopropyl and hydroxyl groups. The hydroxyl group improves solubility via hydrogen bonding but reduces yield (59%) due to steric challenges during synthesis .

Key Observations :

  • Bulky substituents (e.g., benzylbenzoyl) reduce yields compared to simpler analogs.
  • Hydroxyl groups improve solubility but may complicate purification.
Structural and Spectroscopic Insights
  • NMR Trends :

    • The 2-fluorophenyl group in the target compound would show characteristic splitting in $^1$H-NMR (e.g., δ 7.78–7.65 ppm for aromatic protons) .
    • Methoxy groups (e.g., in compound 54) resonate at δ ~3.89 ppm, while hydroxyl groups (e.g., in compound 19) appear as broad singlets near δ 5–6 ppm .
  • Crystallography: Benzophenone derivatives like (4-fluorophenyl)(4-hydroxy-3-methylphenyl)methanone exhibit dihedral angles (~57°) between aromatic rings, influencing molecular packing and stability .
Pharmacological Implications
  • Target Compound : The benzyloxymethyl group may enhance blood-brain barrier penetration, making it suitable for central nervous system targets.

Biological Activity

(4-((Benzyloxy)methyl)piperidin-1-yl)(2-fluorophenyl)methanone, often referred to as a piperidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural arrangement that may influence its pharmacological properties, particularly in receptor interactions and enzyme inhibition.

Chemical Structure and Synthesis

The compound is characterized by a piperidine ring substituted with a benzyloxy methyl group and a fluorophenyl moiety. Its synthesis typically involves several key steps:

  • Formation of the Piperidine Ring : This is achieved through cyclization reactions using appropriate precursors.
  • Introduction of the Benzyloxy Methyl Group : This is accomplished via nucleophilic substitution reactions employing benzyl chloride.
  • Coupling with Fluorophenyl Ethanone : The final step involves the reaction of the piperidine derivative with 4-fluorobenzoyl chloride under basic conditions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor in various biochemical pathways, potentially modulating enzymatic activity and receptor signaling.

Enzyme Inhibition

Research indicates that (4-((Benzyloxy)methyl)piperidin-1-yl)(2-fluorophenyl)methanone can serve as an enzyme inhibitor. For example, similar compounds have shown competitive inhibition against tyrosinase, an enzyme involved in melanin production. Inhibitory concentrations (IC50) for related derivatives have been reported in the low micromolar range, suggesting significant biological activity .

Antiproliferative Effects

In vitro studies have demonstrated that compounds structurally related to (4-((Benzyloxy)methyl)piperidin-1-yl)(2-fluorophenyl)methanone exhibit antiproliferative effects on cancer cell lines. For instance, derivatives have shown promising results against MCF-7 breast cancer cells, indicating potential for development as anticancer agents .

Study on Tyrosinase Inhibition

A study evaluated the inhibitory effects of various piperidine derivatives on tyrosinase activity. The results indicated that certain modifications could enhance binding affinity and selectivity for the enzyme. The compound's structural features were linked to its competitive inhibition profile, with IC50 values significantly lower than reference compounds .

Anticancer Activity Assessment

In another study focused on antiproliferative activity, related compounds were tested against MCF-7 cells. The results showed that these derivatives could reduce cell viability at concentrations as low as 1 µM, suggesting their potential role in cancer treatment strategies .

Data Summary

Activity Type Compound IC50 Value (μM) Notes
Tyrosinase Inhibition1-(4-((Benzyloxy)methyl)piperidin-1-yl)(2-fluorophenyl)methanoneLow micromolar rangeCompetitive inhibitor
AntiproliferativeRelated piperidine derivatives1Significant reduction in MCF-7 cell viability

Q & A

Q. What computational tools predict the crystallographic packing of benzoylpiperidine derivatives?

  • Methodological Answer :
  • Single-crystal X-ray diffraction : Resolve intermolecular interactions (e.g., O–H⋯O hydrogen bonds) that stabilize crystal lattices, as demonstrated for benzophenone analogues .
  • Molecular dynamics simulations : Model packing efficiency using software like Mercury or Olex2 to optimize crystallization solvents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.